molecular formula C9H10NNaO5S B13457730 Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate

Cat. No.: B13457730
M. Wt: 267.24 g/mol
InChI Key: XODNCJILGJNXSO-UHFFFAOYSA-M
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Description

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a sulfonate salt characterized by a benzyloxycarbonyl (Cbz)-protected amino group attached to a methanesulfonate backbone, with a sodium counterion. This compound is structurally significant in organic and medicinal chemistry due to its dual functionality: the Cbz group acts as a protective moiety for amines, while the sulfonate group enhances solubility and stability in aqueous environments.

Potential applications include its use as an intermediate in peptide synthesis or enzyme inhibition studies, given the biological relevance of sulfonamide and carbamate derivatives in targeting cholinesterases (e.g., BChE) . Its ionic nature distinguishes it from sulfonate esters, which are typically neutral and lipophilic.

Properties

Molecular Formula

C9H10NNaO5S

Molecular Weight

267.24 g/mol

IUPAC Name

sodium;phenylmethoxycarbonylaminomethanesulfonate

InChI

InChI=1S/C9H11NO5S.Na/c11-9(10-7-16(12,13)14)15-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

XODNCJILGJNXSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate typically involves the reaction of benzyloxycarbonyl chloride with an amino compound, followed by the introduction of a methanesulfonate group. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of benzyloxycarbonyl chloride with an amino compound in the presence of a base.

    Step 2: Introduction of the methanesulfonate group through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the corresponding amine.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a synthetic organic compound featuring a benzyloxycarbonyl group, an amino group, and a methanesulfonate moiety. It has a molecular weight of 251.24 g/mol. Due to its capacity to modify proteins and engage with diverse biological systems, this compound is mainly used in biochemical research and pharmaceutical applications.

Applications in Biochemical Research

This compound shows significant biological activity, especially in protein modification and enzyme inhibition. The benzyloxycarbonyl group's ability to interact with enzyme active sites can potentially inhibit their activity, making it useful in enzyme kinetics and drug development studies. Its structure also allows for selective binding to particular molecular targets within biological systems. Interaction studies involving this compound help clarify its mechanism of action and possible therapeutic uses by focusing on its binding affinity with different enzymes and receptors. It can be used as a tool to study enzyme-substrate interactions or to screen for inhibitors in drug discovery.

Use as Modulators

This compound can be utilized as modulators of certain biological pathways .

Enzyme Inhibition and Protein Modification

Mechanism of Action

The mechanism of action of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate involves the release of the benzyloxycarbonyl group under specific conditions, leading to the formation of an active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The sodium sulfonate derivative differs from analogous methanesulfonate esters in key structural and functional aspects. Below is a comparative analysis based on evidence from sulfonate esters and related salts:

Reactivity and Functional Utility

  • Sulfonate Esters (e.g., 3a, 10b): These compounds are widely used as alkylating agents or intermediates in nucleophilic substitution reactions. For example, 3-{Cbz-amino}propyl methanesulfonate reacts with phenolic groups in DMF/Cs₂CO₃ to form ether linkages . Their lipophilicity facilitates organic-phase reactions.
  • Sodium Sulfonate Salts: The ionic nature of the sodium derivative enhances its utility in aqueous reactions or as a stabilizing agent for sensitive intermediates. Unlike esters, it is less prone to hydrolysis under basic conditions but may participate in ion-exchange processes.

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy: Sulfonate esters (e.g., 3a) show characteristic S=O stretches at ~1350–1160 cm⁻¹, while sodium sulfonates exhibit broad O-H stretches (if hydrated) and shifted S-O vibrations due to ionic interactions .
  • NMR Spectroscopy: Esters like 10e display distinct ¹³C NMR signals for cyclic ethers (δ 70.0, 66.4 ppm) and sulfonate moieties (δ 52.3 ppm) . Sodium sulfonates may show downfield shifts for sulfonate carbons.

Biological Activity

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. It features a unique structural composition that includes a benzyloxycarbonyl group, an amino group, and a methanesulfonate moiety. This compound's molecular formula is C10H13NNaO4S, with a molecular weight of approximately 251.24 g/mol.

Enzyme Inhibition

One of the primary biological activities of this compound is its potential as an enzyme inhibitor . The benzyloxycarbonyl group can interact with the active sites of various enzymes, leading to inhibition of their activity. This characteristic makes it a valuable tool in enzyme kinetics studies and drug development processes.

  • Binding Affinity : The compound exhibits selective binding to specific molecular targets, which may include various enzymes and receptors.
  • Inhibition Studies : Research indicates that this compound can effectively inhibit enzyme-substrate interactions, making it useful for screening potential drug candidates.

Protein Modification

This compound also plays a role in protein modification . Its structural components allow for targeted interactions with proteins, facilitating modifications that can alter protein function or stability.

Applications in Research

The compound is utilized in various biochemical research applications, including:

  • Drug Discovery : It serves as a lead compound for developing new inhibitors targeting specific enzymes involved in disease pathways.
  • Biochemical Assays : Researchers employ it to study enzyme kinetics and protein interactions, enhancing our understanding of cellular mechanisms.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Sodium {[(2-methoxyphenyl)amino]methanesulfonate}Contains a methoxyphenyl groupVariation in aromatic substitution affects reactivity
Sodium {[(benzyloxy)carbonyl]amino}propylmethanesulfonatePropyl group instead of methyleneVariation in alkyl chain length alters properties
Sodium {[(benzyloxy)carbonyl]amino}acetatemethanesulfonateAcetate instead of methanesulfonateDifferent ester affects solubility and reactivity

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibition effects of this compound on specific proteases. Results indicated that the compound significantly reduced protease activity, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Protein Interaction Studies

Research conducted by scientists at the University of Missouri examined the binding affinity of this compound to various proteins. The findings demonstrated that the compound could selectively bind to target proteins, modifying their activity and stability .

Clinical Implications

Emerging studies have suggested that this compound may have applications in treating conditions such as cancer metastasis and ischemia-reperfusion injury due to its ability to modulate enzyme activity involved in these processes .

Q & A

Q. What are the optimal synthetic routes for Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

  • Step 1: React methanesulfonyl chloride with an amino alcohol intermediate under basic conditions (e.g., Cs₂CO₃ in DMF) to form the methanesulfonate ester .
  • Step 2: Purify the crude product via column chromatography using eluents like n-hexane:ethyl acetate (3:1), achieving yields of 81–90% .
  • Step 3: Neutralize the sulfonic acid derivative with sodium hydroxide to obtain the sodium salt .

Purity Assurance:

  • Monitor reactions using TLC (e.g., Rf = 0.23–0.58 in hexane/EtOAc mixtures) .
  • Confirm purity via elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key characterization data include:

Method Key Observations Reference
¹H/¹³C NMR Peaks for benzyloxy (δ 7.3–7.4 ppm, aromatic H), carbamate (δ 5.1 ppm, CH₂), and sulfonate (δ 3.3 ppm, SO₃⁻) .
IR Stretches for C=O (1720–1740 cm⁻¹, carbamate) and S=O (1150–1200 cm⁻¹, sulfonate) .
Melting Point 98–123°C (varies with substituents) .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic environments?

The sulfonate group (SO₃⁻) acts as a strong electron-withdrawing group, stabilizing adjacent carbamate bonds via resonance. This reduces susceptibility to nucleophilic attack but enhances solubility in polar solvents. Experimental strategies to probe reactivity:

  • Kinetic Studies: Monitor hydrolysis rates under varying pH (e.g., 2–12) and temperatures .
  • Computational Analysis: Use DFT calculations to map charge distribution and identify electrophilic centers .

Q. What strategies mitigate hydrolysis of the carbamate group under physiological conditions?

  • pH Control: Maintain reaction buffers at pH 7–8 to minimize acid/base-catalyzed degradation .
  • Structural Modifications: Introduce steric hindrance (e.g., branched alkyl chains) near the carbamate group to slow hydrolysis .
  • Stabilizers: Add excipients like cyclodextrins to encapsulate the carbamate moiety in aqueous solutions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization: Use consistent enzyme concentrations (e.g., 0.1–1.0 µM BChE) and substrate (e.g., acetylthiocholine iodide) .
  • Orthogonal Validation: Cross-validate IC₅₀ values using fluorometric assays and Ellman’s method .
  • Meta-Analysis: Compare data across studies with similar substituents (e.g., phenyl vs. cyclohexyl groups) to identify structure-activity trends .

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